molecular formula C7H4Cl2O5S B13974923 5-Chloro-3-(chlorosulfonyl)-2-hydroxybenzoic acid CAS No. 62547-34-6

5-Chloro-3-(chlorosulfonyl)-2-hydroxybenzoic acid

Cat. No.: B13974923
CAS No.: 62547-34-6
M. Wt: 271.07 g/mol
InChI Key: YWIHTDPSNSTHIP-UHFFFAOYSA-N
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Description

5-Chloro-3-(chlorosulfonyl)-2-hydroxybenzoic acid (molecular formula: C₇H₄Cl₂O₅S) is a benzoic acid derivative featuring a hydroxyl group (-OH) at position 2, a chlorine atom at position 5, and a chlorosulfonyl (-SO₂Cl) group at position 3 . This compound’s structure imparts high reactivity, particularly in nucleophilic substitution reactions, due to the electron-withdrawing chlorosulfonyl group. It serves as a precursor in pharmaceutical and agrochemical synthesis, where its substituents influence solubility, stability, and biological interactions .

Properties

CAS No.

62547-34-6

Molecular Formula

C7H4Cl2O5S

Molecular Weight

271.07 g/mol

IUPAC Name

5-chloro-3-chlorosulfonyl-2-hydroxybenzoic acid

InChI

InChI=1S/C7H4Cl2O5S/c8-3-1-4(7(11)12)6(10)5(2-3)15(9,13)14/h1-2,10H,(H,11,12)

InChI Key

YWIHTDPSNSTHIP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)S(=O)(=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Chlorosulfonation Reaction

  • Reagents and Conditions : The chlorosulfonation is generally carried out by reacting the precursor compound with chlorosulfonic acid (ClSO₃H) at controlled temperatures ranging from 20°C to 80°C. Typical reaction times are approximately 1.5 hours to ensure complete substitution without overreaction or degradation of the substrate.

  • Mechanism : The electrophilic chlorosulfonyl group from chlorosulfonic acid attacks the aromatic ring, favoring the 3-position due to the directing effects of the hydroxyl and carboxylic acid groups.

  • Example Reaction :

    $$
    \text{5-chloro-2-hydroxybenzoic acid} + \text{ClSO}_3\text{H} \xrightarrow{70-80^\circ C, 1.5 h} \text{this compound}
    $$

  • Yield : Reported yields for this reaction are around 65%, reflecting moderate efficiency under optimized conditions.

Industrial Scale Preparation

Industrial synthesis typically involves:

  • Continuous chlorosulfonic acid addition to the precursor in a reactor vessel maintained at controlled temperature (20°C to 50°C).

  • Use of quenching steps with ice water to precipitate the product.

  • Purification by recrystallization or filtration to isolate the pure compound.

  • Solvent systems such as aromatic hydrocarbons (e.g., toluene, xylene) may be employed to facilitate isolation and azeotropic removal of water formed during the reaction.

Process Optimization and Solvent Use

  • The chlorosulfonation reaction benefits from maintaining anhydrous conditions to prevent hydrolysis of the chlorosulfonyl group.

  • Use of water-immiscible solvents like toluene or mesitylene assists in azeotropic distillation of water formed during the reaction, improving yield and purity.

  • Water content in the reaction system is carefully controlled, typically using 0.1 to 10 parts by weight of water per part of chlorosulfonylbenzoic acid precursor to balance reactivity and product isolation.

Detailed Reaction Conditions and Parameters

Parameter Typical Range / Value Notes
Precursor 5-chloro-2-hydroxybenzoic acid Starting material for chlorosulfonation
Chlorosulfonating Agent Chlorosulfonic acid (ClSO₃H) Electrophilic sulfonylating reagent
Temperature 20°C to 80°C Controlled to avoid decomposition
Reaction Time 1 to 2 hours Typically 1.5 hours
Solvent Toluene, mesitylene, xylenes Water-immiscible, aids azeotropic distillation
Water Content 0.1 to 10 parts per part precursor Controls hydrolysis and crystallization
Product Isolation Filtration, recrystallization To obtain pure compound
Yield ~65% Moderate yield under optimized conditions

Analytical and Characterization Techniques

- BenchChem data summary on this compound, including molecular properties, reaction conditions, and analytical data.

- PubChem CID 2777240: Structural information and compound identifiers.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(chlorosulfonyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace the chloro group with a hydroxyl group.

    Oxidation: Strong oxidizing agents like potassium permanganate can be employed to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the chlorosulfonyl group to a sulfonyl group.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids and their derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

5-Chloro-3-(chlorosulfonyl)-2-hydroxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-(chlorosulfonyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The chloro and chlorosulfonyl groups enable the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby inhibiting their activity. This property makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein functions .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The position and nature of substituents significantly alter chemical behavior. Key comparisons include:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features
5-Chloro-3-(chlorosulfonyl)-2-hydroxybenzoic acid C₇H₄Cl₂O₅S Cl (5), -SO₂Cl (3), -OH (2) 271.07 High reactivity for sulfonamide synthesis
5-Chloro-3-ethyl-2-hydroxybenzoic acid C₉H₉ClO₃ Cl (5), -C₂H₅ (3), -OH (2) 200.02 Reduced acidity due to ethyl group
5-Chloro-3-(chlorosulfonyl)-2-fluorobenzoyl chloride C₇H₂Cl₃FO₃S Cl (5), -SO₂Cl (3), -F (2), -COCl (1) 291.51 Enhanced electrophilicity from fluorine
4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid (Xipamide) C₇H₅Cl₂O₅S Cl (4), -SO₂Cl (5), -OH (2) 272.14 Diuretic drug; positional isomerism
  • Positional Isomerism : Xipamide (4-chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid) demonstrates how shifting the chlorosulfonyl group to position 5 alters pharmacological activity, making it a potent diuretic .
  • Electron-Withdrawing Effects : Fluorine in 5-chloro-3-(chlorosulfonyl)-2-fluorobenzoyl chloride increases polarity and electrophilicity, enhancing its utility in acyl chloride reactions .

Physical and Chemical Properties

  • Melting Points: Substituents influence melting points. For example: 5-Chloro-3-[3-(2,4-dichlorophenyl)-acryloyl]-2-hydroxybenzoic acid: 248–250°C . 5-Chloro-3-ethyl-2-hydroxybenzoic acid: Not reported, but likely lower due to alkyl group .
  • Solubility: The hydroxyl and chlorosulfonyl groups enhance water solubility compared to non-polar analogs like 5-chloro-3-ethyl derivatives.

Biological Activity

5-Chloro-3-(chlorosulfonyl)-2-hydroxybenzoic acid, with the CAS number 62547-34-6, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, anti-inflammatory effects, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₄Cl₂O₅S, with a molecular weight of approximately 271.07 g/mol. The compound features a chlorosulfonyl group and a hydroxyl group on a benzene ring, contributing to its reactivity and potential biological applications.

PropertyValue
Molecular FormulaC₇H₄Cl₂O₅S
Molecular Weight271.07 g/mol
Boiling Point452 °C at 760 mmHg
Density1.8 g/cm³

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of this compound can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

A study evaluating the antimicrobial efficacy of chlorinated benzoic acids found that modifications in the chlorosulfonyl group significantly influenced antibacterial activity, suggesting that this compound may also possess similar properties .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. The chlorosulfonyl group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions which can modify biological pathways.

Case Studies

  • Antimicrobial Efficacy : In vitro studies have shown that derivatives of this compound can reduce bacterial counts significantly compared to controls. For example, one study reported a minimum inhibitory concentration (MIC) for certain derivatives against E. coli comparable to standard antibiotics .
  • Anti-inflammatory Effects : In animal models, derivatives were tested for their ability to reduce edema induced by carrageenan injection. Results indicated that these compounds could significantly decrease swelling in comparison to untreated controls .

Q & A

Basic Research Questions

Q. What are the critical physical-chemical properties of 5-chloro-3-(chlorosulfonyl)-2-hydroxybenzoic acid, and how do they influence experimental handling?

  • Key Properties :

  • Molecular formula: C₇H₅ClO₅S; molecular weight: 236.63 g/mol .
  • Melting point: 171–174°C .
  • Stability: Reacts with bases, oxides, and moisture; requires storage in a dry, inert environment .
    • Methodological Guidance :
  • Use anhydrous solvents and inert atmospheres (e.g., N₂/Ar) during synthesis or handling to avoid hydrolysis of the sulfonyl chloride group .
  • Monitor thermal stability during reactions near the melting point (e.g., via differential scanning calorimetry) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Techniques :

  • ¹H NMR : Look for aromatic proton signals in DMSO-d₆ or MeOH-d₄ (δ 7.5–8.1 ppm for substituted benzene rings) .
  • HPLC : Purity assessment (e.g., tR ≈ 6–7 min under reverse-phase conditions) .
  • Mass Spectrometry (ESI) : Confirm molecular ion [M−H]⁻ at m/z 235.95 .
    • Validation : Cross-reference with published NMR shifts (e.g., δ 8.05 ppm for α,β-unsaturated ketones in related derivatives) .

Q. How should researchers address the compound’s moisture sensitivity during storage and reaction protocols?

  • Storage : Use desiccants (e.g., silica gel) and airtight containers under nitrogen .
  • Reaction Design : Pre-dry glassware, employ moisture-scavenging agents (e.g., molecular sieves), and avoid aqueous workup unless necessary .

Advanced Research Questions

Q. What synthetic strategies optimize the yield of this compound, given the reactivity of its sulfonyl chloride group?

  • Challenge : Competing hydrolysis during sulfonation.
  • Solutions :

  • Use controlled chlorosulfonation at 0–5°C with SO₂Cl₂ in non-polar solvents (e.g., chlorobenzene) to minimize side reactions .
  • Monitor reaction progress via TLC (Rf ≈ 0.3 in ethyl acetate/hexane) .
    • Yield Optimization : Stepwise addition of chlorosulfonic acid and post-reaction quenching with ice .

Q. How can structural modifications of this compound enhance its bioactivity, particularly against Gram-positive bacteria?

  • Derivative Design :

  • Replace the hydroxyl group with sulfonamide moieties (e.g., 5-chloro-2-hydroxybenzoic acid sulfonamides) to improve membrane permeability .
  • Introduce halogenated aryl groups (e.g., 2,4-dichlorophenyl) at the 3-position to enhance target binding .
    • Bioactivity Testing :
  • Use MIC assays against S. aureus and B. subtilis; compare with parent compound .
  • Analyze structure-activity relationships (SAR) via 3D-QSAR modeling .

Q. What experimental approaches resolve contradictions in reported bioactivity data for derivatives of this compound?

  • Data Discrepancies : Variations in antimicrobial activity across studies may stem from differences in assay conditions (e.g., pH, solvent).
  • Resolution Strategies :

  • Standardize solvent systems (e.g., DMSO concentration ≤1% v/v) .
  • Validate results using orthogonal assays (e.g., time-kill kinetics vs. disk diffusion) .

Q. How can researchers mitigate solubility challenges in biological assays for this hydrophobic compound?

  • Solubilization Methods :

  • Use co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) in cell culture media .
  • Synthesize sodium or potassium salts via carboxylate deprotonation .

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